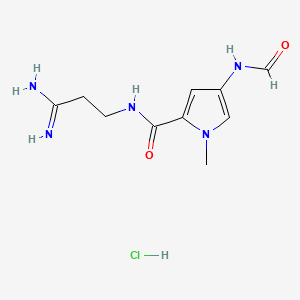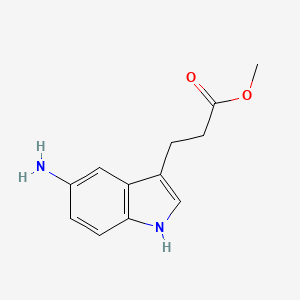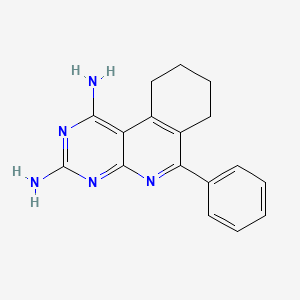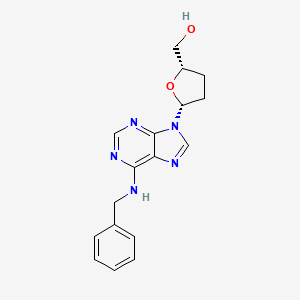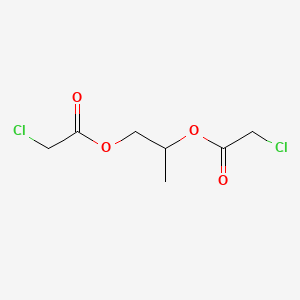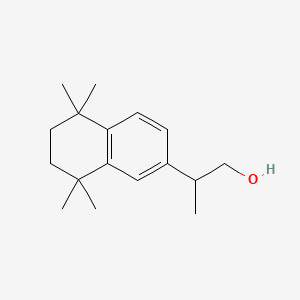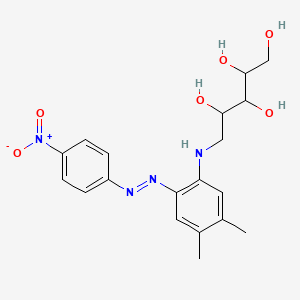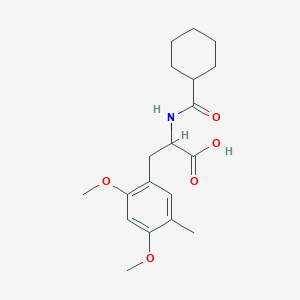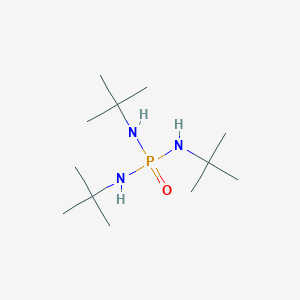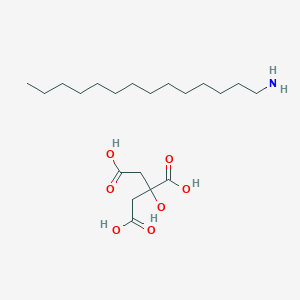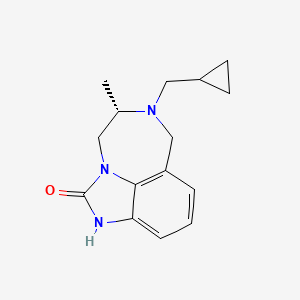
Propiophenone, 4'-(3-(4-phenyl-1-piperazinyl)propoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that features a propiophenone core linked to a piperazine moiety through a propoxy chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves multiple steps. One common method is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential antimicrobial and antifungal activities.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the body, potentially leading to antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes or disrupt cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides
- N-(Substituted-Phenyl)-3-(4-Phenyl-1-Piperazinyl)Propanamides
Uniqueness
Propiophenone, 4’-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific structure, which combines a propiophenone core with a piperazine moiety. This unique structure may confer distinct biological activities and make it a valuable compound for drug development.
Propiedades
Número CAS |
36115-62-5 |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C22H28N2O2/c1-2-22(25)19-9-11-21(12-10-19)26-18-6-13-23-14-16-24(17-15-23)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3 |
Clave InChI |
FQFPIOBCXXGFFH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


